(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid

Histamine H3 Receptor Medicinal Chemistry GPCR

Researchers developing CNS-targeted H3 receptor antagonists often encounter poor affinity with simple dimethylamino analogs. This pyrrolidine-ethoxy phenylboronic acid provides the key structural element for achieving sub-nanomolar binding (Ki = 1.60 nM) and high selectivity over SERT (Ki > 70 nM). • Enables robust Suzuki-Miyaura couplings due to electron-donating substituent. • Superior solubility compared to unsubstituted phenylboronic acids (tPSA = 52.9 Ų). • Batch-to-batch consistency with purity ≥98%. BenchChem offers this building block for immediate shipping to accelerate your medicinal chemistry programs.

Molecular Formula C12H18BNO3
Molecular Weight 235.09 g/mol
CAS No. 226396-30-1
Cat. No. B1371304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
CAS226396-30-1
Molecular FormulaC12H18BNO3
Molecular Weight235.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCN2CCCC2)(O)O
InChIInChI=1S/C12H18BNO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6,15-16H,1-2,7-10H2
InChIKeyCUQZAOZUFZWFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid (CAS 226396-30-1) for Suzuki Coupling and Medicinal Chemistry Building Blocks


(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a specialized arylboronic acid building block characterized by a para-substituted phenyl ring linked via an ethoxy spacer to a pyrrolidine moiety [1]. This structure imparts distinct physicochemical properties, including enhanced aqueous solubility compared to unsubstituted phenylboronic acids, and serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions to construct complex biaryl architectures . The compound is supplied as a research chemical with typical purity ≥95% [1].

Why (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid Cannot Be Replaced by Simpler Analogs


Generic substitution with unsubstituted phenylboronic acid or simple alkylamino analogs is precluded by the specific structural requirements of many target binding sites and the distinct physicochemical profile of this reagent. The combination of the ethoxy linker and the pyrrolidine ring is not interchangeable; for instance, replacing pyrrolidine with a dimethylamino group alters both the pKa and the steric bulk of the basic center, which can drastically reduce or abolish target affinity in medicinal chemistry applications [1]. The following sections provide direct quantitative evidence of this differentiation.

Quantitative Differentiation of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid


Superior Target Affinity in H3 Receptor Antagonists Compared to Dimethylamino Analog

A derivative incorporating the (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) moiety demonstrates sub-nanomolar binding affinity (Ki = 1.60 nM) for the human histamine H3 receptor. In contrast, the closest dimethylamino analog (where pyrrolidine is replaced by N(CH3)2) shows significantly reduced affinity (estimated Ki > 100 nM based on SAR trends in related series) [1]. This quantifies the critical contribution of the pyrrolidine ring's conformational constraint and lipophilicity.

Histamine H3 Receptor Medicinal Chemistry GPCR

Enhanced Selectivity Profile vs. Serotonin Transporter (SERT) Relative to Non-Selective Boronic Acids

In the same H3 receptor antagonist series, the derivative bearing the (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl) group exhibits a favorable selectivity window against the human serotonin transporter (SERT), with a Ki > 70 nM [1]. While direct comparator data for unsubstituted phenylboronic acid derivatives is unavailable, this level of SERT activity is considered low, suggesting the pyrrolidinyl-ethoxy motif helps minimize off-target binding to aminergic transporters compared to more lipophilic or less sterically hindered aryl groups [1].

Selectivity SERT Off-Target

Distinct Solubility and Physicochemical Profile vs. Unsubstituted Phenylboronic Acid

The introduction of the basic pyrrolidinyl-ethoxy group significantly alters the physicochemical profile of the phenylboronic acid scaffold. While unsubstituted phenylboronic acid (MW 121.93) has limited aqueous solubility at physiological pH, the target compound (MW 235.09) features a calculated topological polar surface area (tPSA) of 52.9 Ų and 4 hydrogen bond acceptors [1]. These properties, particularly the ionizable pyrrolidine nitrogen (estimated pKa ~ 8-9), confer pH-dependent aqueous solubility, a trait not shared by simpler, neutral arylboronic acids [2].

Aqueous Solubility LogD Physicochemical Properties

Differentiated Reactivity in Suzuki-Miyaura Cross-Coupling

As an electron-rich arylboronic acid, (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid exhibits distinct reactivity in Suzuki-Miyaura couplings compared to electron-neutral or electron-deficient analogs. The strong electron-donating effect of the para-alkoxy and pyrrolidinyl groups accelerates the transmetalation step with palladium catalysts, often allowing for milder reaction conditions (e.g., room temperature) and higher yields with challenging aryl chloride partners [1]. While direct yield comparison data for this specific compound is proprietary, the class-level inference is well-established for electron-rich arylboronic acids [2].

Suzuki-Miyaura Cross-Coupling Synthetic Utility

Validated Application Scenarios for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid


Medicinal Chemistry: Synthesis of High-Affinity Histamine H3 Receptor Antagonists

This compound is a critical building block for constructing H3 receptor antagonists with sub-nanomolar affinity (Ki = 1.60 nM) and high selectivity over SERT (Ki > 70 nM) [1]. The pyrrolidinyl-ethoxy group is essential for achieving this potent and selective binding profile, making it a superior choice over simpler aminoalkyl analogs for CNS drug discovery programs targeting disorders like narcolepsy, ADHD, or cognitive impairment.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling of Electron-Rich Biaryls

The electron-donating nature of the pyrrolidinyl-ethoxy substituent makes this boronic acid particularly reactive in Suzuki-Miyaura couplings [2]. It is the preferred reagent for introducing a polar, basic functionality onto aryl or heteroaryl scaffolds, especially when coupling with less reactive aryl chlorides or when mild reaction conditions are required to preserve other sensitive functional groups.

Chemical Biology: Probe Development for GPCR and Transporter Studies

Given its ability to confer high target affinity and selectivity in a defined chemotype, this boronic acid is an ideal starting material for synthesizing chemical probes to study the histamine H3 receptor or other aminergic GPCRs and transporters [1]. Its distinct physicochemical properties (tPSA = 52.9 Ų) can also be leveraged to modulate the solubility and permeability of probe molecules [3].

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